molecular formula C20H18N2O6 B13487187 Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate

Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate

Cat. No.: B13487187
M. Wt: 382.4 g/mol
InChI Key: CWYCRDFGCYMDFM-UHFFFAOYSA-N
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Description

tert-Butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl ester group, a piperidinyl moiety, and an isoindolinone structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate typically involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base like DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action for tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate involves its interaction with specific molecular targets. For instance, as a PROTAC linker, it recruits E3 ligase for the ubiquitination and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the proteasomal degradation of the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-ynoate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its role as a PROTAC linker is particularly noteworthy, as it enables targeted protein degradation, a promising approach in drug discovery and development.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

tert-butyl 3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoate

InChI

InChI=1S/C20H18N2O6/c1-20(2,3)28-16(24)9-5-11-4-6-12-13(10-11)19(27)22(18(12)26)14-7-8-15(23)21-17(14)25/h4,6,10,14H,7-8H2,1-3H3,(H,21,23,25)

InChI Key

CWYCRDFGCYMDFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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